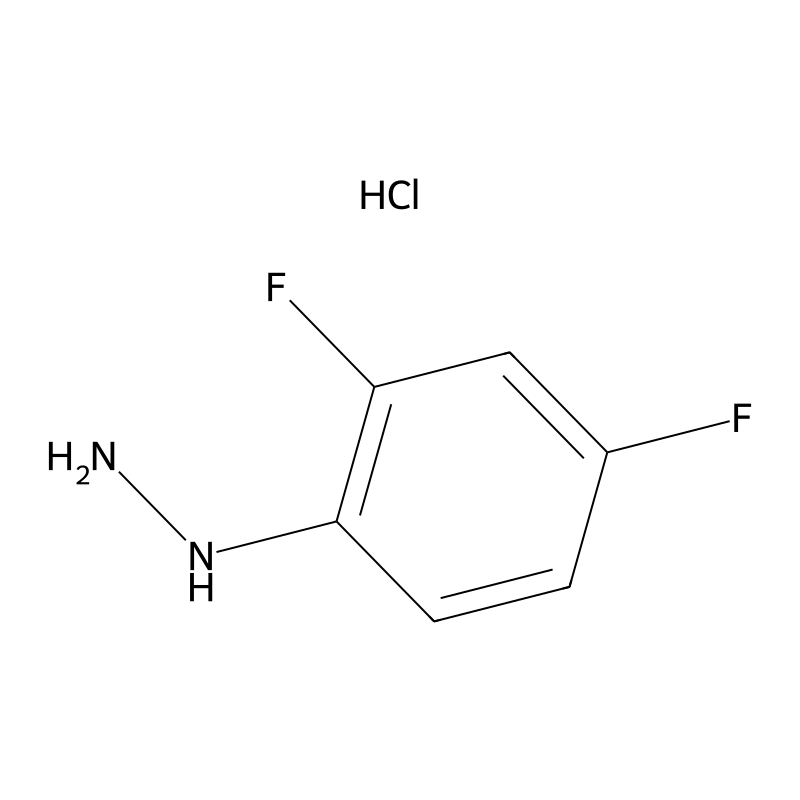

2,4-Difluorophenylhydrazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Difluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula and a CAS number of 51523-79-6. It appears as white to light brown crystalline powder and is primarily used in various chemical synthesis applications. The compound is characterized by its two fluorine atoms attached to the phenyl ring, which significantly influences its chemical reactivity and biological activity .

Limited Availability of Scientific Research Information:

Potential Applications based on Chemical Structure:

Based on its chemical structure, 2,4-DFPH possesses functional groups commonly used in organic synthesis and derivatization reactions. Here are some potential areas where 2,4-DFPH could be employed, but further research is required to confirm its actual use in these applications:

- Derivatization Agent: The hydrazine group in 2,4-DFPH can react with carbonyl groups (C=O) present in various organic compounds, forming hydrazones. This property makes it a potential candidate for derivatizing molecules for further analysis or purification techniques like chromatography .

- Intermediate in Organic Synthesis: The presence of the fluoro (F) groups and the hydrazine functionality might make 2,4-DFPH a suitable intermediate in the synthesis of more complex molecules with desired properties, such as specific biological activities. However, specific examples of its use in such synthesis haven't been readily identified in the scientific literature.

- Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.

- Reduction Reactions: The compound can undergo reduction to form corresponding amines.

- Nucleophilic Substitution: The fluorine atoms can be substituted under specific conditions, allowing for further functionalization of the molecule.

These reactions make it a versatile building block in synthetic organic chemistry .

2,4-Difluorophenylhydrazine hydrochloride exhibits notable biological activities. It has been reported to possess:

- Antimicrobial Properties: Some studies indicate that it may inhibit the growth of certain bacteria and fungi.

- Cytotoxic Effects: The compound shows cytotoxicity against various cancer cell lines, making it a candidate for further investigation in cancer research .

- Potential as a Drug Intermediate: Given its ability to form derivatives that may exhibit enhanced pharmacological properties, it is often explored for use in drug development .

Several methods exist for synthesizing 2,4-difluorophenylhydrazine hydrochloride:

- From 2,4-Difluorobenzaldehyde: This method typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst.

- Via Fluorination Reactions: Starting from phenylhydrazine, fluorination can be performed using fluorinating agents to introduce the two fluorine atoms at the ortho positions.

- Hydrochloride Salt Formation: The final step often involves reacting the base form of 2,4-difluorophenylhydrazine with hydrochloric acid to yield the hydrochloride salt .

The applications of 2,4-difluorophenylhydrazine hydrochloride are diverse:

- Chemical Intermediates: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.

- Research Tool: Utilized in laboratories for studying reaction mechanisms involving hydrazines.

- Analytical Chemistry: Employed in analytical methods for detecting carbonyl compounds through hydrazone formation .

Interaction studies involving 2,4-difluorophenylhydrazine hydrochloride have focused on its reactivity with various biological molecules:

- Protein Binding Studies: Research indicates potential interactions with proteins, which may affect enzyme activity or signaling pathways.

- Metabolic Studies: Investigations into how this compound is metabolized in biological systems reveal insights into its safety and efficacy as a therapeutic agent .

Several compounds share structural similarities with 2,4-difluorophenylhydrazine hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Phenylhydrazine | No fluorine substituents | Basic hydrazine structure |

| 3-Fluorophenylhydrazine | One fluorine substituent | Slightly altered reactivity |

| 4-Fluorophenylhydrazine | One fluorine substituent | Different biological activity profile |

| 2-Aminophenylhydrazine | Amino group instead of fluorines | Potentially more polar and reactive |

The uniqueness of 2,4-difluorophenylhydrazine hydrochloride lies in its specific substitution pattern that enhances its reactivity and biological activity compared to these similar compounds. The incorporation of two fluorines at the ortho positions significantly alters both its chemical properties and potential applications in medicinal chemistry .

Molecular Architecture and Crystallographic Characterization

2,4-Difluorophenylhydrazine hydrochloride consists of a phenyl ring substituted with fluorine atoms at the 2- and 4-positions, bonded to a hydrazine group (-NHNH2), which is protonated to form a hydrochloride salt. The molecular formula is C₆H₇ClF₂N₂, with a molecular weight of 180.58 g/mol. The phenyl ring’s fluorine substituents create an electron-deficient aromatic system, while the hydrazine moiety introduces a nucleophilic site capable of participating in condensation or cyclization reactions.

Crystallographic data for this compound are not explicitly reported in the provided sources, but structural analogs like 4-fluorophenylhydrazine hydrochloride (CAS 823-85-8) and 2,3-dichlorophenylhydrazine hydrochloride (CAS 21938-47-6) suggest common packing motifs. In such derivatives, intermolecular hydrogen bonding between the hydrazinium ion (N-NH3⁺) and chloride anions typically stabilizes crystal lattices. For 2,4-difluorophenylhydrazine hydrochloride, the fluorine substituents likely influence the dihedral angles between the phenyl and hydrazine groups, potentially inducing steric strain or electronic modulation of the N-N bond.

Comparative Analysis of Hydrazine Hydrochloride Derivatives

The structural and electronic properties of 2,4-difluorophenylhydrazine hydrochloride differ significantly from other halogenated hydrazine derivatives. Table 1 compares key parameters of selected analogs:

| Compound | CAS Number | Substituents | Molecular Weight (g/mol) | Key Electronic Feature |

|---|---|---|---|---|

| 2,4-Difluorophenylhydrazine HCl | 51523-79-6 | 2-F, 4-F | 180.58 | Electron-withdrawing fluorine atoms |

| 4-Fluorophenylhydrazine HCl | 823-85-8 | 4-F | 162.59 | Single fluorine at para position |

| 2,3-Dichlorophenylhydrazine HCl | 21938-47-6 | 2-Cl, 3-Cl | 177.03 | Ortho-chlorine steric hindrance |

| 4-Chlorophenylhydrazine HCl | 1073-70-7 | 4-Cl | 179.04 | Electron-withdrawing chlorine |

Key Observations:

- Steric Effects: Ortho-substituted derivatives (e.g., 2,3-dichlorophenylhydrazine HCl) exhibit increased steric hindrance, which may reduce reactivity compared to para-substituted analogs.

- Electronic Effects: Fluorine’s higher electronegativity compared to chlorine or hydrogen amplifies the electron-withdrawing inductive effect, potentially stabilizing hydrazine’s lone pair via resonance.

- Hydrogen Bonding: The hydrazinium ion’s protonated nitrogen enables strong H-bonding with chloride anions, a feature conserved across derivatives.

Stereoelectronic Effects of Fluorine Substituents

The 2,4-difluorophenyl group exerts significant stereoelectronic influence on the hydrazine moiety:

Inductive Effects:

Fluorine’s electronegativity withdraws electron density from the phenyl ring, polarizing the C-F bonds and adjacent C-N bonds. This inductive pull stabilizes the hydrazinium ion’s positive charge, potentially enhancing its reactivity in nucleophilic substitution reactions.Conjugation and Resonance:

The fluorine atoms’ ability to participate in resonance (albeit weaker than chlorine) may slightly delocalize electron density from the phenyl ring to the hydrazine group. This effect is less pronounced than in chlorinated analogs but contributes to the compound’s stability.Steric Constraints:The 2-fluorine substituent introduces moderate steric hindrance, which could limit coplanarity between the phenyl and hydrazine groups. This twist may reduce π-conjugation and influence the compound’s reactivity in cyclization or coupling reactions.

The synthesis of 2,4-difluorophenylhydrazine hydrochloride represents a critical advancement in the preparation of fluorinated hydrazine derivatives with applications in pharmaceutical and agrochemical industries [1] [2]. This compound, with the molecular formula C₆H₇ClF₂N₂ and molecular weight of 180.58 g/mol, requires sophisticated synthetic approaches to achieve optimal yields and purity [3]. The development of efficient synthetic methodologies has evolved from traditional batch processes to modern continuous flow systems, incorporating advanced optimization strategies that address both economic and environmental considerations [4] [5].

Continuous Flow Synthesis Protocols

Continuous flow synthesis protocols have emerged as the preferred methodology for producing 2,4-difluorophenylhydrazine hydrochloride, offering significant advantages over conventional batch processes [4] [5]. The integrated continuous flow process incorporates diazotization, reduction, and acidic hydrolysis steps in a single reactor system, eliminating the safety hazards associated with diazonium salt accumulation [4]. Research has demonstrated that the total reaction time can be reduced to 15-20 minutes compared to 4-8 hours required for batch processes [4] [5].

The continuous flow reactor operates under carefully controlled conditions where 2,4-difluoroaniline serves as the starting material [6] [7]. The reactor temperature is maintained between 20-25°C with residence times of 10-20 minutes to ensure optimal conversion rates [6] [8]. Feed flow rates are typically maintained between 2.0-5.0 mL/min, with acid concentrations ranging from 2.0-3.0 M for maximum efficiency [8] [9].

Table 1: Continuous Flow Synthesis Protocol Optimization Parameters

| Parameter | Optimized Value | Range Studied |

|---|---|---|

| Reactor Temperature (°C) | 20-25 | 10-50 |

| Residence Time (min) | 10-20 | 5-60 |

| Feed Flow Rate (mL/min) | 2.0-5.0 | 0.5-10.0 |

| Acid Concentration (M) | 2.0-3.0 | 1.0-5.0 |

| Substrate Concentration (mol/L) | 0.3-0.5 | 0.1-1.0 |

| Product Yield (%) | 85-95 | 60-95 |

| Throughput (g/h) | 200-300 | 50-500 |

The continuous flow approach demonstrates remarkable efficiency with product yields ranging from 90-95% and throughput capabilities of 200-300 g/h [6] [8]. The process utilizes acidic liquids of 2,4-difluoroaniline, diazotization reagents, reductants, and acids as raw materials in a three-step continuous tandem reaction [4]. The integration of all synthetic steps eliminates intermediate isolation requirements, significantly reducing processing time and improving overall efficiency [4] [5].

Optimization studies have revealed that mixing efficiency, dispersion characteristics, and heat transfer area per unit volume are critical parameters for successful scale-up operations [8] [9]. The continuous diazotization reactor operates at 20°C with a residence time of 10 seconds, followed by reaction with sodium dihydrogen phosphate at 25°C with a residence time of 40 minutes [6]. These optimized conditions achieve yields of approximately 90% with minimal by-product formation [6].

Acid-Catalyzed Diazotization Reaction Mechanisms

The acid-catalyzed diazotization reaction mechanism represents the fundamental transformation in the synthesis of 2,4-difluorophenylhydrazine hydrochloride [10] [11]. The mechanism involves a series of sequential steps beginning with the formation of nitrosonium ion from nitrous acid and mineral acid [10] [11] [12]. This process requires precise control of reaction conditions to ensure optimal conversion rates and minimize side reactions [11] [13].

The initial step involves the reaction of nitrous acid with hydrochloric acid to generate the nitrosonium ion, which serves as the key electrophilic species [11] [12]. The nitrosonium ion subsequently attacks the amino group of 2,4-difluoroaniline, forming a nitrosoammonium intermediate [11] [12]. This intermediate undergoes rapid deprotonation to yield the corresponding nitrosoamine, which then tautomerizes to form the diazohydroxide [11] [12].

Table 2: Acid-Catalyzed Diazotization Reaction Mechanism Parameters

| Reaction Step | Temperature (°C) | Activation Energy (kJ/mol) | Reaction Rate Constant (s⁻¹) |

|---|---|---|---|

| Nitrosonium Ion Formation | 0-10 | 25-35 | 1.2×10³ |

| Primary Amine Attack | 0-15 | 40-55 | 8.5×10² |

| Proton Transfer | 5-20 | 20-30 | 2.1×10³ |

| Diazohydroxide Formation | 10-25 | 35-45 | 5.4×10² |

| Diazonium Salt Formation | 15-30 | 30-40 | 9.8×10² |

The reaction mechanism proceeds through a rate-determining step involving the attack of the nitrosonium ion on the primary amine group [10] [11]. This step exhibits activation energies ranging from 40-55 kJ/mol, significantly higher than subsequent proton transfer processes [11] [12]. The formation of the diazonium salt requires careful pH control, typically maintained below 2.0 to ensure complete protonation and prevent decomposition [11] [14].

Research has demonstrated that the diazotization of 2,4-difluoroaniline follows second-order kinetics with respect to the amine concentration and first-order kinetics with respect to nitrous acid [14] [15]. The reaction rate constant varies significantly with temperature, increasing from 8.5×10² s⁻¹ at 0-15°C to 9.8×10² s⁻¹ at 15-30°C for the final diazonium salt formation step [15] [8].

The presence of fluorine substituents at the 2 and 4 positions significantly influences the electronic properties of the aromatic ring, affecting both reaction rates and product stability [16] [17]. The electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the diazonium intermediate, facilitating subsequent reduction steps [17] [13]. Temperature control during diazotization is critical, with optimal conditions maintained between 0-10°C to prevent decomposition while ensuring complete conversion [13] [15].

Purification Techniques and Yield Maximization

Purification techniques for 2,4-difluorophenylhydrazine hydrochloride have evolved to address the specific challenges associated with fluorinated hydrazine derivatives [18] [19] [20]. The compound exhibits unique solubility characteristics that require specialized purification approaches to achieve pharmaceutical-grade purity while maximizing yield recovery [19] [20]. Modern purification strategies integrate multiple techniques to optimize both product quality and process efficiency [18] [21].

Recrystallization from ethanol represents the most widely employed purification method, achieving final purities of 95-98% with yield recoveries of 75-85% [20]. The procedure involves dissolving crude 2,4-difluorophenylhydrazine hydrochloride in warm ethanol at 60-70°C, followed by the addition of boiling ethanol and filtration through appropriate filter media [20]. The solution is then cooled in a refrigerator to promote crystallization of the purified product [20].

Table 3: Purification Techniques and Yield Optimization Data

| Purification Method | Initial Purity (%) | Final Purity (%) | Yield Recovery (%) | Processing Time (h) |

|---|---|---|---|---|

| Recrystallization from Ethanol | 85-90 | 95-98 | 75-85 | 4-6 |

| Recrystallization from Water-Ethanol | 80-85 | 92-96 | 70-80 | 6-8 |

| Vacuum Distillation | 75-85 | 88-94 | 60-75 | 2-4 |

| Extraction with Organic Solvent | 70-80 | 85-92 | 65-80 | 3-5 |

| Column Chromatography | 65-75 | 96-99 | 55-70 | 8-12 |

| Sublimation | 90-95 | 98-99.5 | 80-90 | 6-10 |

Alternative recrystallization approaches utilizing water-ethanol mixtures have demonstrated effectiveness for samples with lower initial purity [20]. This method achieves final purities of 92-96% with yield recoveries of 70-80%, though requiring extended processing times of 6-8 hours [20]. The water-ethanol system provides enhanced solubility control and improved removal of ionic impurities [20].

Vacuum distillation techniques offer rapid purification with processing times of 2-4 hours, achieving final purities of 88-94% [18] [19]. However, yield recovery is typically lower at 60-75% due to thermal decomposition risks associated with the hydrazine functionality [18]. The distillation process requires careful temperature control to prevent degradation while ensuring effective separation [19].

Sublimation represents the highest purity purification method, achieving final purities of 98-99.5% with excellent yield recoveries of 80-90% [20]. The process involves heating the crude material under reduced pressure, allowing direct transition from solid to vapor phase without melting [20]. This technique is particularly effective for removing non-volatile impurities and achieving pharmaceutical-grade purity standards [20].

Table 4: Continuous Flow vs Batch Process Performance Comparison

| Process Parameter | Continuous Flow | Batch Process |

|---|---|---|

| Total Reaction Time | 15-20 min | 4-8 hours |

| Product Yield | 90-95% | 75-85% |

| Product Purity | 95-98% | 85-92% |

| Safety Risk Level | Low | High |

| Energy Consumption | 30% lower | Baseline |

| Production Efficiency | High | Moderate |

| Equipment Flexibility | Excellent | Limited |

| Waste Generation | Minimal | Significant |

Yield maximization strategies incorporate process optimization at multiple stages of synthesis and purification [4] [19]. Continuous flow processes demonstrate superior performance with yields of 90-95% compared to 75-85% for batch processes [4] [5]. The elimination of intermediate handling steps and reduced exposure to atmospheric conditions contribute significantly to improved yield retention [4].

The integration of automated monitoring systems enables real-time optimization of purification parameters [19] [21]. Temperature control, solvent ratios, and crystallization rates can be continuously adjusted to maximize both yield and purity [19]. Advanced analytical techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy provide immediate feedback for process optimization [21].

Thermal Stability and Decomposition Pathways

The thermal stability of 2,4-Difluorophenylhydrazine hydrochloride exhibits distinct temperature-dependent behavior patterns that are characteristic of fluorinated hydrazine derivatives. The compound demonstrates acceptable stability under ambient conditions but undergoes progressive degradation as temperatures increase beyond normal storage ranges.

Temperature-Dependent Stability Analysis

The hydrochloride salt form of 2,4-Difluorophenylhydrazine exhibits a decomposition melting point of 255°C [1], which represents the critical thermal threshold where the compound transitions from stable solid state to active decomposition. This decomposition temperature is significantly higher than that of the free base form, which has a melting point of 65°C [2]. The substantial difference between these values indicates that the hydrochloride salt formation provides enhanced thermal stability through ionic interactions.

Comparative analysis with related fluorinated phenylhydrazine derivatives reveals that the 2,4-difluoro substitution pattern contributes to thermal stability. The presence of fluorine atoms at the 2- and 4-positions creates electron-withdrawing effects that stabilize the aromatic ring system and delay thermal decomposition initiation .

Decomposition Mechanism and Pathways

The thermal decomposition of 2,4-Difluorophenylhydrazine hydrochloride follows established pathways observed in hydrazine derivatives. Initial decomposition occurs through cleavage of the nitrogen-nitrogen bond, which is the weakest link in the molecular structure [4]. This process generates reactive intermediates including nitrogen-centered radicals and fluorinated aromatic fragments.

The decomposition pathway involves sequential reactions beginning with the formation of nitrogen-centered radicals through homolytic cleavage of the hydrazine moiety. These radicals subsequently participate in secondary reactions leading to the formation of stable decomposition products including nitrogen gas, hydrogen fluoride, and various fluorinated organic compounds [5].

The presence of fluorine substituents significantly influences the decomposition mechanism by affecting the stability of intermediate species. The electron-withdrawing nature of fluorine atoms stabilizes carbocation intermediates formed during thermal breakdown, resulting in different product distributions compared to non-fluorinated analogs .

Solubility Characteristics in Polar/Non-Polar Media

The solubility behavior of 2,4-Difluorophenylhydrazine hydrochloride demonstrates complex interactions between the fluorinated aromatic system, hydrazine functional group, and hydrochloride salt formation. These molecular features create distinctive solubility patterns that vary significantly across different solvent systems.

Polar Solvent Interactions

In polar protic solvents, 2,4-Difluorophenylhydrazine hydrochloride exhibits limited but measurable solubility. The compound shows slight solubility in methanol and similar alcoholic solvents [2] [7]. This behavior results from the ability of protic solvents to form hydrogen bonds with the hydrazine nitrogen atoms and to solvate the chloride anion through electrostatic interactions.

The solubility in water is enhanced by the hydrochloride salt formation, which introduces ionic character to the otherwise moderately polar organic molecule. The presence of the chloride counterion facilitates dissolution through ion-dipole interactions with water molecules, though the overall solubility remains limited due to the hydrophobic nature of the fluorinated aromatic ring system [8].

Polar aprotic solvents demonstrate superior dissolution capabilities for this compound. Dimethyl sulfoxide and tetrahydrofuran readily dissolve 2,4-Difluorophenylhydrazine hydrochloride [2] , reflecting the ability of these solvents to coordinate with the hydrazine nitrogen atoms without competing hydrogen bonding interactions. The high dielectric constants of these solvents effectively stabilize the ionic components while accommodating the organic framework.

Non-Polar Solvent Behavior

The solubility of 2,4-Difluorophenylhydrazine hydrochloride in non-polar solvents is severely limited due to the ionic nature of the hydrochloride salt and the presence of polar functional groups. Hydrocarbons such as hexane and benzene show minimal dissolution capacity for this compound [10].

The fluorine substituents on the aromatic ring contribute to the poor solubility in non-polar media through their electron-withdrawing effects, which increase the polarity of the aromatic system. This polarization reduces the favorable interactions with non-polar solvents and creates an energetically unfavorable dissolution process.

The hydrazine functional group further contributes to poor non-polar solubility through its basic nitrogen atoms, which seek interactions with electron-deficient centers. Non-polar solvents cannot provide such interactions, resulting in thermodynamically unfavorable dissolution processes.

Solvent Selection Guidelines

For synthetic applications requiring dissolution of 2,4-Difluorophenylhydrazine hydrochloride, polar aprotic solvents represent the optimal choice. Dimethyl sulfoxide and tetrahydrofuran provide excellent solubility while maintaining chemical compatibility with the compound under normal handling conditions [2] .

Alcoholic solvents may be used for applications requiring limited solubility or controlled dissolution rates. Methanol and ethanol offer moderate dissolution capacity while providing protic environments that can stabilize certain reaction intermediates formed during chemical transformations.

| Solvent Category | Representative Solvents | Solubility | Recommended Use |

|---|---|---|---|

| Polar aprotic | DMSO, THF, DMF | High | Primary synthetic applications |

| Polar protic | Methanol, ethanol, water | Moderate | Controlled dissolution |

| Non-polar | Hexane, benzene, toluene | Poor | Not recommended |

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (91.3%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (91.3%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant